molecular formula C11H16ClNO3 B2510986 Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride CAS No. 1049803-02-2

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride

Cat. No. B2510986
CAS RN: 1049803-02-2
M. Wt: 245.7
InChI Key: NXNAMROEVFWIMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) was achieved via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy. Their crystal structures were also analyzed using the single crystal X-ray diffraction method .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the thermal decomposition behavior of a related compound was studied by thermogravimetric analysis .

Scientific Research Applications

Mechanism of Action

Target of Action

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride has been evaluated for its antitumor activities against HeLa, A549 and MCF-7 cell lines . These cell lines represent cervical, lung, and breast cancer respectively, suggesting that the compound’s primary targets are likely to be cellular components or processes that are crucial in these types of cancer.

Mode of Action

Some compounds with similar structures have shown potent growth inhibition properties . This suggests that Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride may interact with its targets to inhibit cell growth, leading to a decrease in the proliferation of cancer cells.

Result of Action

The result of the action of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride is the inhibition of growth in certain cancer cell lines . This suggests that the compound may induce cellular changes that lead to apoptosis (programmed cell death) or cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

Future Directions

The future directions for research on similar compounds include their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . They could also be developed as potential antitumor agents .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-13-5-4-12-7-9-2-3-10-11(6-9)15-8-14-10;/h2-3,6,12H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNAMROEVFWIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride

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